Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- ESI-MS : m/z 421.2 [M+H]⁺ (calculated for C₂₂H₃₃N₂O₆⁺: 421.23)
- Fragmentation peaks at m/z 276.1 (loss of oxalate) and 91.0 (benzyl cation) .
Properties
IUPAC Name |
methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2.C2H2O4/c1-24-20(23)10-9-18-16-21(15-17-7-3-2-4-8-17)14-11-19(18)22-12-5-6-13-22;3-1(4)2(5)6/h2-4,7-8,18-19H,5-6,9-16H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFHBFKCDXLYTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CN(CCC1N2CCCC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate
While direct literature on this exact ester is limited, related synthetic approaches involve:
- Alkylation of the piperidine nitrogen with benzyl halides under controlled conditions.
- Coupling of the piperidine-pyrrolidine core with methyl 3-bromopropanoate or related activated esters.
- Use of silica gel chromatography for purification, employing solvent gradients of ethyl acetate in heptane to isolate the pure ester product.
These procedures are consistent with standard organic synthesis protocols for similar heterocyclic esters.
Preparation of the Oxalate Salt
The oxalate salt formation is a common method to enhance compound stability and crystallinity:
- The free base of the ester is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate).
- Oxalic acid is added stoichiometrically under stirring at ambient temperature.
- The salt precipitates out and is collected by filtration, washed, and dried.
This salt formation step is critical for pharmaceutical applications to improve handling and bioavailability.
Comparative Analysis of Preparation Routes
| Aspect | Route Using Borane & LiAlH4 (Older) | Newer Six-Step Amine Route (CN105237463A) |
|---|---|---|
| Starting Material Cost | High | Low |
| Use of Hazardous Reagents | Borane, LiAlH4 (dangerous, difficult control) | Avoids hazardous reagents |
| Number of Steps | 4–6 (with complex purification) | 6 (optimized for industrial scalability) |
| Yield | Moderate to low | High |
| Industrial Feasibility | Challenging due to reagent handling | High, with easy scale-up |
| Environmental Impact | High waste and risk | Reduced waste, safer reagents |
Data Table: Key Reaction Parameters for the Six-Step Amine Preparation
| Step | Reaction Type | Temperature (°C) | Time (hours) | Solvent | Notes |
|---|---|---|---|---|---|
| 1 | Amination | 10–60 | 16–30 | Ethanol | Molar ratio amine:NH3 = 1:2–1:5 |
| 2 | Reduction | −60 to −40 | Not specified | Methyl tert-butyl ether | Cooling critical for stereochemistry |
| 3–6 | Functional group manipulations | Ambient to reflux | Variable | Various | Avoids LiAlH4, uses safer reagents |
Research Findings and Notes
The novel preparation method described in CN105237463A represents a significant improvement over older methods by eliminating the use of lithium aluminum hydride and expensive catalysts, thus enhancing safety and cost-effectiveness.
Purification techniques such as silica gel chromatography with solvent gradients (ethyl acetate/heptane) are standard for isolating the ester intermediate in high purity.
Oxalate salt formation is a straightforward crystallization process that improves the compound’s pharmaceutical properties.
No direct synthesis of the exact compound "Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate" was found in the literature; however, the closely related intermediates and analogs provide a validated synthetic framework.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives of the original compound.
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate exhibit various biological activities. These may include:
1. Neuropharmacological Effects:
- The compound may influence neurotransmitter systems, potentially acting as a modulator for conditions such as anxiety or depression. Its structural similarity to known psychoactive substances suggests it could have similar effects on the central nervous system.
2. Antinociceptive Properties:
- Preliminary studies suggest that derivatives of this compound might possess pain-relieving properties, making it a candidate for further investigation in pain management therapies.
3. Anti-inflammatory Effects:
- Compounds with similar structures have shown promise in reducing inflammatory responses, indicating potential applications in treating inflammatory diseases.
Therapeutic Applications
Given its biological activities, this compound could find applications in several therapeutic areas:
1. Pain Management:
- The antinociceptive properties could be harnessed for developing new analgesics, particularly for chronic pain conditions.
2. Mental Health Disorders:
- Its neuropharmacological effects may lead to its use in treating mood disorders or anxiety-related conditions.
3. Drug Development:
- As a lead compound, it may serve as a basis for synthesizing new drugs targeting specific receptors involved in pain and mood regulation.
Mechanism of Action
The mechanism of action of Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- Structural Differences: The core heterocycle differs: piperidine-pyrrolidine in the target compound vs. pyrazole in Compound 1. Functional groups: The target compound lacks the 3-oxopropanoate moiety present in Compound 1 but includes a propanoate ester linked to a benzyl-pyrrolidinylpiperidine system .
- Physicochemical Properties :
| Property | Target Compound (QY-3635) | Compound 1 |
|---|---|---|
| H-Bond Acceptors | 5 | 3 |
| H-Bond Donors | 0 | 0 |
| Calculated pKa | Not reported | 10.30 |
| LogD (pH 5.5) | Not reported | Not calculated |
Compound 2 : 1-Methyl-2,2'-bipiperidine (QA-3965, CAS: 118046-22-3)
- Structural Differences :
- QA-3965 lacks the benzyl and oxalate groups but features a bipiperidine backbone .
- Purity : 97% (vs. 95% for QY-3635) .
Compound 3 : 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide (QY-7801, CAS: 1306738-80-6)
- Functional Group : Contains a carbohydrazide group instead of an ester.
- Implications : The carbohydrazide moiety increases hydrogen-bonding capacity, which could enhance solubility but reduce blood-brain barrier penetration compared to QY-3635’s ester group .
Pharmacological Potential (Inferred from Structural Analogues)
- Piperidine-pyrrolidine hybrids (like QY-3635) are often studied for dopamine receptor modulation , whereas pyrazole derivatives (Compound 1) are more commonly associated with kinase inhibition .
- Bipiperidines (QA-3965, QY-9982) are explored for neurological disorders due to their rigid structures, which mimic natural alkaloids .
Research Findings and Data Gaps
- QY-3635: No peer-reviewed studies were identified in the provided evidence, highlighting a need for further pharmacological profiling.
- Combi-Blocks Derivatives : Catalog entries emphasize synthetic availability but lack mechanistic or efficacy data .
Biological Activity
Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a piperidine ring with a pyrrolidine ring, linked by a benzyl group. Its molecular formula is with a molar mass of 420.51 g/mol . The oxalate salt form enhances its solubility and stability, which is crucial for biological applications.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors . These interactions can modulate biochemical pathways, influencing physiological responses. The specific molecular targets depend on the biological context in which the compound is studied .
Biological Activities
Research indicates several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain pathogens.
- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, there is interest in exploring its effects on neurodegenerative diseases.
- Analgesic Properties : Investigations into pain modulation mechanisms may reveal analgesic effects, providing insights into its therapeutic potential for pain management.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Potential reduction in neuronal damage | |
| Analgesic | Modulation of pain pathways |
Case Study: Neuroprotective Effects
A study published in Frontiers in Neuroscience examined the neuroprotective effects of similar compounds on neuronal cultures exposed to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and promote survival pathways through the activation of antioxidant defenses .
Case Study: Antimicrobial Activity
In another investigation, researchers evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results demonstrated a notable reduction in bacterial viability, suggesting potential applications in developing new antimicrobial agents .
Comparison with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Differences | Potential Activity |
|---|---|---|
| Methyl 3-(1-benzyl-4-piperidin-1-ylpiperidin-3-yl)propanoate | Lacks pyrrolidine ring | Different reactivity profile |
| Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)butanoate | Contains butanoate instead of propanoate | Altered physical properties |
| Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)hydrochloride | Hydrochloride salt form | Affects solubility and stability |
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate?
A multi-step synthesis involving cyclization and functionalization is typical. For example, refluxing intermediates with chloranil in xylene (25–30 hours) followed by alkaline workup (5% NaOH) and recrystallization from methanol yields structurally related piperidine derivatives . Alternatively, coupling reactions using ethanol and catalytic piperidine at 0–5°C for 2 hours may optimize yields of intermediates with similar steric and electronic profiles . Purification via column chromatography or recrystallization (e.g., methanol) is critical to isolate the oxalate salt.
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Characterization should combine:
- NMR : 1H/13C NMR to confirm substitution patterns (e.g., benzyl, pyrrolidinyl groups).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., parent ion at m/z corresponding to C21H30N2O2·C2H2O4).
- X-ray Crystallography : Single-crystal analysis (e.g., using analogues like methyl 2-aminopropanoate derivatives) resolves stereochemistry and salt formation .
- HPLC : Purity assessment using ammonium acetate buffer (pH 6.5) and reverse-phase columns .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or MS data often arise from tautomerism, salt formation, or impurities. For example:
- Tautomerism : Dynamic NMR or variable-temperature studies can identify equilibrium states in piperidine-pyrrolidine systems.
- Salt Effects : Compare free base and oxalate salt spectra; oxalate protons (~δ 4.0–5.0 in 1H NMR) confirm counterion integration .
- Impurity Profiling : Use gradient HPLC with UV detection (e.g., 254 nm) and spiking experiments with reference standards (e.g., Imp. B/C in ) to isolate interfering peaks .
Q. How can researchers design stability studies under varying pH and temperature conditions?
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., oxalate decarboxylation above 150°C) .
- pH-Dependent Solubility : Measure solubility in buffers (pH 1–10) to inform formulation strategies, noting oxalate’s hygroscopicity .
Q. What advanced techniques are suitable for analyzing chiral purity in this compound?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients to resolve enantiomers.
- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration, referencing crystallographic data from analogues .
- Enzymatic Resolution : Test enantioselective hydrolysis using lipases (e.g., Candida antarctica) to quantify enantiomeric excess .
Methodological Considerations
Q. How should researchers address discrepancies in bioactivity data across studies?
- Dose-Response Reproducibility : Validate assays (e.g., receptor binding) with internal controls (e.g., reference ligands) and standardized protocols.
- Metabolic Interference : Pre-incubate compounds with liver microsomes (e.g., human CYP3A4) to assess stability and active metabolite formation .
- Salt vs. Free Base Activity : Compare oxalate salt and free base efficacy in vitro, noting ionic interactions affecting bioavailability .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential oxalate dust inhalation risks.
- Spill Management : Neutralize acidic oxalate residues with sodium bicarbonate before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
